

3-Ethylbenzoic acid IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-Ethylbenzoic acid

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An In-depth Technical Guide to 3-Ethylbenzoic Acid

This guide provides a comprehensive overview of **3-Ethylbenzoic acid**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and common analytical methodologies.

Chemical Identity and Nomenclature

The unequivocally recognized IUPAC name for this compound is **3-ethylbenzoic acid**.^{[1][2][3]}

It is a substituted aromatic carboxylic acid with an ethyl group at the meta-position of the benzene ring relative to the carboxyl group.

Synonyms: This compound is also known by several other names in scientific literature and commercial catalogs, including:

- m-ethylbenzoic acid^[4]
- Benzoic acid, 3-ethyl-^{[2][5]}
- 3-Ethyl-benzoic acid^[2]

Physicochemical Properties

A summary of the key quantitative data for **3-Ethylbenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
CAS Registry Number	619-20-5	[1][2][3][5]
Molecular Formula	C ₉ H ₁₀ O ₂	[1][3][4][5]
Molecular Weight	150.17 g/mol	[1][4]
Melting Point	47°C	[4]
Boiling Point	271.51°C (Estimated)	[4]
Density	1.114 g/cm ³	[5]
Flash Point	128.5°C	[5]
InChI Key	HXUSUAKIRZZMGP-UHFFFAOYSA-N	[1][2][3][4]
SMILES	<chem>CCC1=CC=CC(=C1)C(O)=O</chem>	[1]
Solubility	Poorly soluble in water; Slightly soluble in DMSO and Methanol.	[4]

Experimental Protocols

Detailed methodologies for the analysis of substituted benzoic acids like **3-Ethylbenzoic acid** are crucial for quality control and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.

Sample Preparation:

- Quantity: For a standard 5 mm NMR tube, use 5-25 mg of the synthesized **3-Ethylbenzoic acid** for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

- Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).^[6] The choice of solvent is critical to avoid interfering signals.^[6]

Data Acquisition and Interpretation:

- ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic protons will appear in the range of 7-8 ppm, the methylene protons of the ethyl group will be around 2.7 ppm, and the methyl protons will be around 1.2 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield shift, typically above 10 ppm.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
- Interpretation: The chemical shifts, integration of peak areas, and splitting patterns are analyzed to confirm the structure of **3-Ethylbenzoic acid**.^[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and can provide structural information through fragmentation patterns.

Sample Preparation:

- Solvent: Dissolve the sample in a high-purity, volatile solvent like methanol or acetonitrile.^[6]
- Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL for electrospray ionization (ESI).^[6]
- Filtration: To prevent clogging of the instrument, filter the sample through a 0.2 µm syringe filter.^[6]

Data Acquisition and Interpretation:

- Ionization Mode: For benzoic acids, negative ion mode (ESI-) is often preferred to detect the deprotonated molecule [M-H]⁻.^[6]

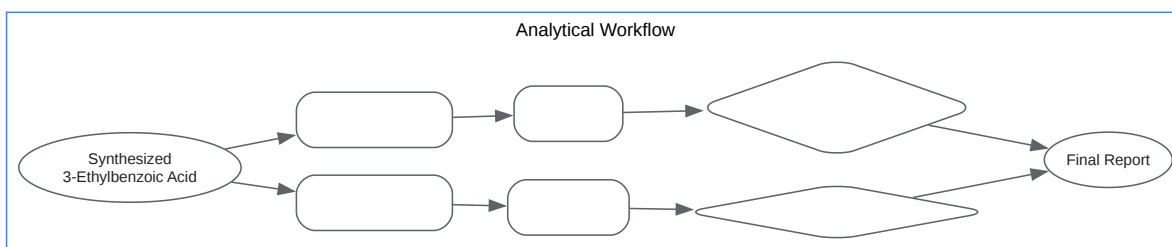
- **Molecular Ion Peak:** The primary goal is to identify the molecular ion peak to confirm the molecular weight of the compound.^[6]
- **Fragmentation Pattern:** Analysis of the fragmentation can provide further structural confirmation.

Visualizations

Chemical Structure of 3-Ethylbenzoic Acid

Caption: Chemical structure of **3-Ethylbenzoic acid**.

General Workflow for Analysis of 3-Ethylbenzoic Acid



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Caption: General experimental workflow for the analysis.

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